molecular formula C15H14N6O4S B11572661 Ethyl 5-carbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 5-carbamoyl-4-methyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11572661
M. Wt: 374.4 g/mol
InChI Key: WFDJARUSZULKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a valuable target for medicinal chemistry research.

Preparation Methods

The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method includes the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, catalyzed by hydrochloric acid under reflux conditions . This reaction forms the pyrimidine core, which is then further modified to introduce the triazole and thiophene groups. Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields, providing an eco-friendly and efficient synthesis route .

Chemical Reactions Analysis

ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

    Condensation: The compound can undergo condensation reactions with various amines to form amide derivatives.

Scientific Research Applications

ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, reducing the expression of stress markers and inflammatory cytokines . This inhibition leads to neuroprotective and anti-inflammatory effects, making it a promising compound for treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar compounds include other triazolo-pyrimidine derivatives, such as:

ETHYL 5-CARBAMOYL-4-METHYL-2-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO}THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of a triazolo-pyrimidine core with a thiophene ring, providing a distinct set of properties and applications.

Properties

Molecular Formula

C15H14N6O4S

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C15H14N6O4S/c1-3-25-14(24)8-7(2)9(10(16)22)26-13(8)19-12(23)11-18-15-17-5-4-6-21(15)20-11/h4-6H,3H2,1-2H3,(H2,16,22)(H,19,23)

InChI Key

WFDJARUSZULKLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.